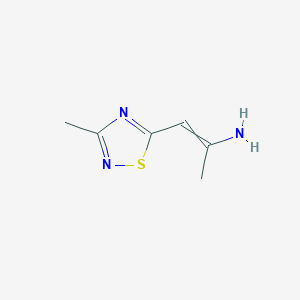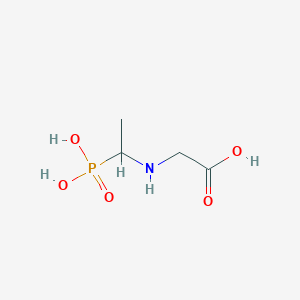
N-(1-Phosphonoethyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Phosphonoethyl)glycine is an organophosphorus compound that has garnered significant attention due to its unique chemical properties and applications It is a derivative of glycine, where the amino group is substituted with a phosphonoethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phosphonoethyl)glycine can be achieved through several methods. One common approach involves the reaction of glycine with phosphorous acid and formaldehyde under acidic conditions. This method typically requires a catalyst to facilitate the reaction and improve yield .
Another method involves the oxidation of N-(phosphonomethyl)-iminodiacetic acid. This process is often preferred in industrial settings due to its efficiency and scalability .
Industrial Production Methods
In industrial production, the synthesis of this compound often involves the use of environmentally friendly oxidants and catalysts to minimize waste and energy consumption. The choice of synthesis procedure can significantly impact the purity of the final product and the overall efficiency of the process .
化学反応の分析
Types of Reactions
N-(1-Phosphonoethyl)glycine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound back to its reduced state.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions often involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonic acid derivatives, while reduction reactions can produce various amine derivatives .
科学的研究の応用
N-(1-Phosphonoethyl)glycine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of herbicides and other agrochemical products.
作用機序
The mechanism of action of N-(1-Phosphonoethyl)glycine involves its interaction with specific molecular targets and pathways. In plants, it inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase, which is involved in the synthesis of aromatic amino acids. This inhibition disrupts protein synthesis and leads to the death of the plant .
類似化合物との比較
Similar Compounds
N-(Phosphonomethyl)glycine:
Phosphonic Acid Derivatives: These compounds share similar chemical properties and are used in various industrial applications.
Uniqueness
Its ability to inhibit key enzymes in biological systems makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents .
特性
CAS番号 |
84044-01-9 |
|---|---|
分子式 |
C4H10NO5P |
分子量 |
183.10 g/mol |
IUPAC名 |
2-(1-phosphonoethylamino)acetic acid |
InChI |
InChI=1S/C4H10NO5P/c1-3(11(8,9)10)5-2-4(6)7/h3,5H,2H2,1H3,(H,6,7)(H2,8,9,10) |
InChIキー |
JHBFOISHSQMPPH-UHFFFAOYSA-N |
正規SMILES |
CC(NCC(=O)O)P(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


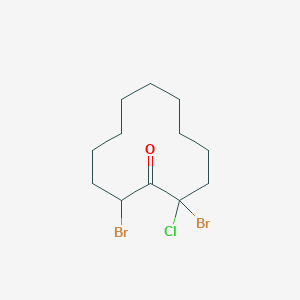
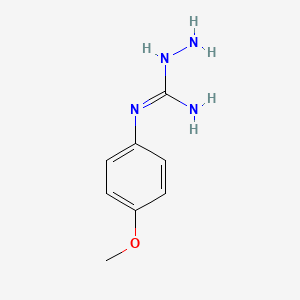
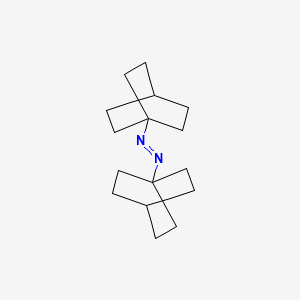
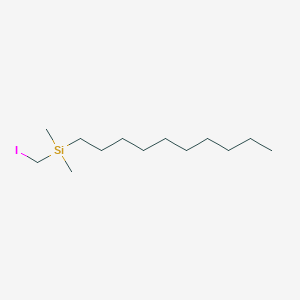
![Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate](/img/structure/B14429573.png)
![9-Tert-butylbenzo[pqr]tetraphene](/img/structure/B14429575.png)
![1-[Hydroxybis(2-methoxyphenyl)methyl]cyclopentan-1-ol](/img/structure/B14429581.png)
![3-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14429585.png)
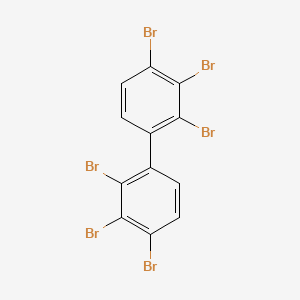
![Acetamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14429599.png)
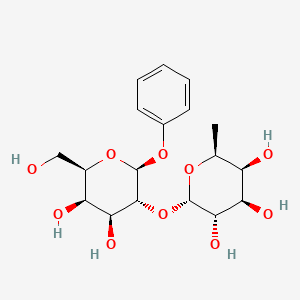
![Sodium [1-methyl-7-(propan-2-yl)azulen-4-yl]methanide](/img/structure/B14429622.png)
